molecular formula C10H13N5 B1376977 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine CAS No. 946157-08-0

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

Cat. No. B1376977
M. Wt: 203.24 g/mol
InChI Key: RWXNJNDHWARRGE-UHFFFAOYSA-N
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Description

“6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” is a chemical compound with the molecular formula C10H13N5 . It’s part of the imidazo[1,2-b]pyridazine family, which has been recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” were not found, imidazo[1,2-a]pyridine analogues have been developed and used as antituberculosis agents .


Molecular Structure Analysis

The molecular structure of “6-(1-Piperazinyl)imidazo[1,2-B]pyridazine” consists of a fused bicyclic 5,6 heterocycle .

Scientific Research Applications

1. Use as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis

  • Summary of Application : This compound has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine that plays a key role in chronic inflammation and tissue damage. It’s particularly implicated in autoimmune diseases like psoriasis, rheumatoid arthritis, and multiple sclerosis .
  • Methods of Application : The compound is part of a series of novel imidazo[1,2-b]pyridazine inhibitors. The application describes their preparation, use, pharmaceutical composition, and treatment .
  • Results or Outcomes : The expectation is that a small molecule IL-17A inhibitor may provide efficacy comparable to anti-IL-17A antibodies for psoriasis. Additionally, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time. This inactivation pathway would not be operative for small molecule IL-17A inhibitors .

2. Anticancer, Antiparasitic, and Antiproliferative Agents

  • Summary of Application : This compound has been reported as an ingredient of anticancer drugs, antiparasitic, and antiproliferative agents .
  • Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the nature of their disease, the expectation is that these compounds could potentially inhibit the growth of cancer cells or parasites .

3. Broad Spectrum of Pharmacological Activities

  • Summary of Application : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . These include antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

4. Radioligands for Tropomyosin Receptor Kinase Family

  • Summary of Application : This compound has been reported as a radioligand for the tropomyosin receptor kinase family . Radioligands are radioactive biochemical substances used in research and medical applications to study receptor binding and function.
  • Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the nature of their disease, the expectation is that these compounds could potentially help in studying and understanding the function of the tropomyosin receptor kinase family .

5. GABA and Benzodiazepine Receptor Agonists

  • Summary of Application : This compound has been reported to act as an agonist for GABA (gamma-aminobutyric acid) and benzodiazepine receptors . These receptors play key roles in the nervous system, and agonists for these receptors can have various therapeutic effects.
  • Results or Outcomes : While the specific results or outcomes would depend on the individual patient and the nature of their condition, the expectation is that these compounds could potentially help in treating conditions related to the nervous system .

properties

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXNJNDHWARRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

Synthesis routes and methods

Procedure details

An intimate mixture of 6-chloro-imidazo[1,2-b]pyridazine [6775-88-6] (4.1 g, 26.5 mmol and piperazine [110-85-0] (11.4 g, 132.8 mmol) was heated to 120° C. and stirred as a melt under N2 blanket for 2 h. The cooled reaction was partitioned between water and ethyl acetate, the extract dried (MgSO4), and evaporated to yield 5.6 g of 6-piperazin-1-yl-imidazo[1,2-b]pyridazine which, without purification, was suspended in ethyl acetate (250 mL). To this stirred mixture was added Hunig's base [7087-68-5] (9.6 mL, 55.1 mmol) and di-tert-butyl pyrocarbonate [24424-99-5] (7.2 g, 33.2 mmol). The N2 blanketed mixture was stirred overnight at ambient temperature then partitioned between brine and ethyl acetate. The phase separated extract was dried (CaSO4), evaporated, and crystallized from ethyl acetate/heptane to provide a white crystalline powder, mp. 122-123° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.43 (s, 9H) 3.46 (s, 8H) 7.16 (d, J=10.11 Hz, 1H) 7.50 (s, 1H) 7.81-7.94 (m, 2H). 13C NMR (100 MHz, DMSO-d6) δ ppm 28.03, 42.66, 45.42, 79.07, 110.58, 116.43, 125.91, 131.62, 135.77, 153.88, 154.71. LRMS (ESI) m/z 304.2 [(M+H)]+, calc'd for C15H21N5O2: 303.37.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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